Cas no 1806341-08-1 (1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one)

1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one
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- Inchi: 1S/C10H10Br2O2/c1-6(13)10(12)8-3-2-7(5-11)4-9(8)14/h2-4,10,14H,5H2,1H3
- InChI Key: MTZJAHXHXLBNQT-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC(CBr)=CC=1O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Topological Polar Surface Area: 37.3
- XLogP3: 2.6
1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013013747-1g |
1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one |
1806341-08-1 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013013747-250mg |
1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one |
1806341-08-1 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
Alichem | A013013747-500mg |
1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one |
1806341-08-1 | 97% | 500mg |
863.90 USD | 2021-06-25 |
1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one
Introduction to 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one (CAS No. 1806341-08-1) and Its Emerging Applications in Chemical Biology
The compound 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one (CAS No. 1806341-08-1) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a brominated aromatic ring with a reactive aldehyde functionality, make it a versatile intermediate for the synthesis of biologically active molecules. This introduction explores the compound's chemical properties, synthetic pathways, and its relevance to contemporary research, particularly in the development of novel therapeutic agents.
At the heart of this compound's utility lies its dual reactivity. The presence of both a bromine atom and an aldehyde group allows for diverse functionalization strategies, enabling chemists to construct complex scaffolds with precision. The 4-(bromomethyl)-2-hydroxyphenyl moiety, in particular, serves as an excellent handle for further derivatization, facilitating the creation of heterocyclic structures that are prevalent in many bioactive compounds. This feature has garnered interest from researchers seeking to develop inhibitors or modulators of enzyme targets involved in critical biological pathways.
Recent advancements in drug discovery have highlighted the importance of small molecules that can selectively interact with biological targets. The 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one structure aligns well with this trend, as it provides a scaffold that can be readily modified to enhance binding affinity and selectivity. For instance, studies have demonstrated its utility in generating protease inhibitors, where the aromatic ring system contributes to π-stacking interactions with protein substrates, while the aldehyde group allows for covalent bond formation or further conjugation.
The compound's synthetic accessibility is another key factor contributing to its appeal. Modern synthetic methodologies have made it possible to produce 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one with high yield and purity, streamlining its integration into larger synthetic schemes. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic additions have been particularly effective in elaborating its structure. This ease of synthesis has enabled researchers to rapidly explore derivatives and optimize their properties for specific applications.
In the context of medicinal chemistry, the bromomethyl group is particularly valuable for introducing bioisosteric replacements or for forming stable linkages with other functional groups. For example, it can be converted into boronic acids or esters through metal-mediated reactions, which are then suitable for Suzuki-Miyaura or Stille couplings. Such transformations have been instrumental in constructing libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery efforts.
One area where 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. By leveraging its structural features, researchers have designed molecules that can disrupt aberrant signaling cascades by inhibiting specific kinase isoforms. The ability to fine-tune the compound's properties—such as altering electronic distributions or introducing hydrophobic pockets—has led to the identification of potent and selective inhibitors.
Another emerging application lies in the field of epigenetics. Epigenetic modifiers are small molecules that can alter gene expression without modifying the underlying DNA sequence. The aromatic and hydroxyl functionalities in 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one make it a suitable candidate for designing molecules that interact with epigenetic targets like bromodomain proteins or histone deacetylases (HDACs). Such interactions could lead to novel therapeutic strategies for conditions associated with epigenetic dysregulation.
The compound's role in material science is also noteworthy. Beyond its biological applications, it serves as a precursor for synthesizing functional materials such as organic semiconductors or luminescent dyes. The presence of bromine atoms allows for polymerization or cross-linking reactions, enabling the creation of materials with tailored properties. These applications underscore the compound's versatility beyond traditional pharmaceutical contexts.
Recent studies have further expanded our understanding of how 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one can be utilized in drug design. For instance, computational modeling has been employed to predict how modifications to its structure might enhance binding affinity or metabolic stability. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level. Such interdisciplinary collaborations are becoming increasingly common in modern chemical biology research.
The future prospects for this compound remain bright, driven by ongoing innovations in synthetic chemistry and drug discovery technologies. As new methodologies emerge—such as flow chemistry or biocatalysis—the accessibility and scalability of producing derivatives will continue to improve. This accessibility will undoubtedly fuel further exploration into its potential applications across various therapeutic areas.
In summary, 1-Bromo-1-(4-(bromomethyl)-2-hydroxyphenyl)propan-2-one (CAS No. 1806341-08-1) stands out as a versatile building block with broad utility in chemical biology and pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it an invaluable tool for developing novel therapeutics targeting enzymes, kinases, and epigenetic regulators. As research progresses,this compound is poised to play an increasingly significant role in advancing our understanding of biological processes and improving human health.
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